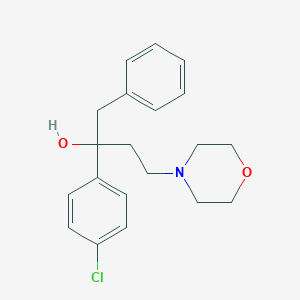

2-(4-Chlorophenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol is a chemical compound that belongs to the family of beta-blockers. It is commonly known as carvedilol and is used for the treatment of several cardiovascular diseases. Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking properties that make it unique from other beta-blockers.

Mechanism of Action

Carvedilol works by blocking the beta-adrenergic receptors, which are responsible for the sympathetic nervous system's actions. It also blocks the alpha-1 receptors, which are responsible for the vasoconstriction of blood vessels. By blocking these receptors, carvedilol reduces the heart's workload and decreases blood pressure, making it an effective treatment for hypertension and heart failure.

Biochemical and Physiological Effects:

Carvedilol has several biochemical and physiological effects, including reducing heart rate and blood pressure, decreasing cardiac output, and reducing the workload on the heart. It also has antioxidant properties, which may help protect the heart from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for lab experiments, including its ability to block both beta-1 and beta-2 adrenergic receptors and its alpha-1 blocking properties. However, it also has some limitations, including its non-selective nature, which may result in unwanted side effects.

Future Directions

There are several future directions for carvedilol research, including investigating its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and cancer. It may also be beneficial to investigate the development of selective beta-blockers that target specific adrenergic receptors to reduce the risk of unwanted side effects. Additionally, further research is needed to understand the long-term effects of carvedilol and its potential use in combination with other drugs for the treatment of cardiovascular diseases.

Conclusion:

In conclusion, carvedilol is a non-selective beta-blocker that has been extensively studied for its therapeutic potential in the treatment of several cardiovascular diseases. It has several biochemical and physiological effects, including reducing heart rate and blood pressure, decreasing cardiac output, and reducing the workload on the heart. While it has some limitations, carvedilol has several advantages for lab experiments, and there are several future directions for research in this area.

Synthesis Methods

Carvedilol is synthesized by the reaction of 4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenol with 4-chlorophenyl isocyanate in the presence of a base. The reaction results in the formation of 2-(4-Chlorophenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol. The compound is then purified through several steps, including crystallization and recrystallization, to obtain pure carvedilol.

Scientific Research Applications

Carvedilol has been extensively studied for its therapeutic potential in the treatment of several cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. It has also been investigated for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.

properties

Product Name |

2-(4-Chlorophenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol |

|---|---|

Molecular Formula |

C20H24ClNO2 |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol |

InChI |

InChI=1S/C20H24ClNO2/c21-19-8-6-18(7-9-19)20(23,16-17-4-2-1-3-5-17)10-11-22-12-14-24-15-13-22/h1-9,23H,10-16H2 |

InChI Key |

CNZDVSVAODNGMJ-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCC(CC2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O |

Canonical SMILES |

C1COCCN1CCC(CC2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)

![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)

![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)